molecular formula C14H18N2O B1426921 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol CAS No. 1376335-77-1

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Cat. No. B1426921
M. Wt: 230.31 g/mol
InChI Key: VONKBAVUYUMSHF-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a three-carbon chain (propan-1-ol), with a phenyl group and an ethyl group also attached to the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar imidazole ring and the hydroxyl group in the propan-1-ol chain would likely make it somewhat soluble in water .

Scientific Research Applications

  • Medicine

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • For example, Miconazole and Clotrimazole, both imidazole derivatives, are commonly used to treat fungal infections . Imidazole also forms the core of certain antihistamines like Loratadine, used for treating allergies . In cancer treatment, the imidazole-based drug Vincristine is used as a chemotherapeutic agent .
  • Synthetic Chemistry

    • Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions .
    • There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
    • In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Industry

    • Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Extraction and Coating of Metal Ions

    • Imidazolium salts, which are imidazole derivatives, are used in various ways such as extracting metal ions from aqueous solutions and coating metal nanoparticles .
  • Antimicrobial Action

    • Imidazolium salts also provide antimicrobial action . This makes them useful in a variety of applications where controlling microbial growth is important.
  • Creating Oriented Liquid Crystals

    • Imidazolium salts are used for creating oriented liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in a wide variety of applications, including electronic displays and thermometers.
  • Imidazolium Hydrogels

    • In bioactive applications, imidazolium salts are used as imidazolium hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. They are used in a variety of biomedical applications, such as drug delivery and tissue engineering.
  • Antiarrhythmics

    • Imidazole derivatives are also used as antiarrhythmics . Antiarrhythmic drugs are used to suppress abnormal rhythms of the heart (cardiac arrhythmias), such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
  • Antimetastatic Agents

    • Imidazole derivatives are used as antimetastatic agents . These are drugs that inhibit metastasis, the spread of cancer from one organ or part to another non-adjacent organ or part.

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-11-10-15-14(16)13(17)9-8-12-6-4-3-5-7-12/h3-7,10-11,13,17H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKBAVUYUMSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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